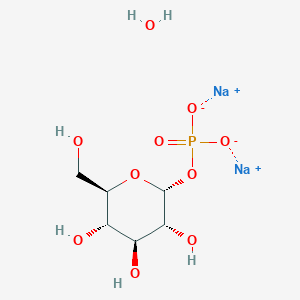

alpha-D-Glucose-1-phosphate (disodium hydrate)

Description

α-D-Glucose-1-phosphate (disodium hydrate) is a phosphorylated glucose derivative critical in carbohydrate metabolism. Structurally, it consists of a glucose molecule with a phosphate group esterified at the C1 position, forming the α-anomeric configuration. The disodium salt hydrate form (molecular formula: C₆H₁₁Na₂O₉P·xH₂O) enhances solubility and stability for laboratory use .

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAUQXHOCBBYLP-FBNUBEQJSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na2O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucose-1-phosphate (disodium hydrate) can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the 1-position to the 6-position of glucose, resulting in the formation of glucose-6-phosphate .

Industrial Production Methods: Industrial production of alpha-D-Glucose-1-phosphate (disodium hydrate) typically involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are employed to produce the enzyme required for the conversion of glucose to glucose-1-phosphate .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucose-1-phosphate (disodium hydrate) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: It can be reduced to form deoxy sugars.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.

Major Products:

Oxidation: Gluconic acid derivatives.

Reduction: Deoxy sugars.

Substitution: Various substituted glucose derivatives.

Scientific Research Applications

α-D-Glucose 1-phosphate (disodium hydrate) Applications: A Detailed Review

α-D-Glucose 1-phosphate (disodium hydrate) is a glucose derivative involved in various biological processes. It plays a crucial role in carbohydrate metabolism and is utilized in diverse scientific research applications .

Scientific Research Applications

1. Synthesis of α-glucosides

α-D-Glucose 1-phosphate is used in the synthesis of α-glucosides, facilitated by GH65 phosphorylases . The increased availability of βGlc1P will significantly contribute to research on GH65 phosphorylases .

2. UDP-glucose pyrophosphorylase (UGPase) Production

α-D-Glucose 1-phosphate is involved in the production of UDP-Glc by UGPase, an essential enzyme that is responsible for the synthesis of UDP-Glc, which is used in many glycosylation reactions involving the addition of Glc to a variety of compounds .

3. Ocular Drug Delivery Systems

α-D-Glucose 1-phosphate disodium salt is used in combination with chitosan to create thermosensitive hydrogels for ocular drug delivery systems . These hydrogels undergo a sol-gel transition as the temperature increases, making them suitable for in situ applications .

4. Inhibitors of Rabbit Muscle Glycogen Phosphorylase

Aromatic aldehyde 4-(β-d-glucopyranosyl)thiosemicarbazones have been synthesized and evaluated as inhibitors of rabbit muscle glycogen phosphorylase in structure-based drug design, targeting glucose-1-phosphate .

5. Study of Glycogen Metabolism

α-D-Glucose 1-phosphate is released from glycogen in the liver in the presence of phosphates and enters the blood as α-D-glucose-1-phosphate, which is important for studying glycogen metabolism .

6. Enzymatic Synthesis

Efficient synthesis of βGlc1P can be achieved through enzymatic phosphorolysis of maltose combined with baker's yeast fermentation . Electrodialysis is used to separate inorganic phosphate, and βGlc1P is recovered and crystallized as a bis(cyclohexylammonium) salt .

Mechanism of Action

Alpha-D-Glucose-1-phosphate (disodium hydrate) exerts its effects through its involvement in carbohydrate metabolism. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters various metabolic pathways such as glycolysis and gluconeogenesis. The compound acts as a substrate for glycogen phosphorylase, which catalyzes the breakdown of glycogen to release glucose-1-phosphate .

Comparison with Similar Compounds

Key Properties:

- CAS Number : 56401-20-8 (commonly referenced; hydration state may vary) .

- Molecular Weight : 304.10 g/mol (anhydrous) or 322.11 g/mol (tetrahydrate) .

- Solubility : ~10 mg/mL in PBS (pH 7.2); aqueous solutions are unstable beyond 24 hours .

- Biological Role : Serves as a precursor for UDP-glucose in glycogen synthesis and is involved in bacterial polysaccharide biosynthesis (e.g., CDP-D-xylitol in Salmonella typhi) .

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Differences

The table below highlights critical distinctions between α-D-glucose-1-phosphate (disodium hydrate) and analogous phosphorylated sugars:

Key Research Findings

Metabolic Pathways :

- α-D-Glucose-1-phosphate is distinct from glucose-6-phosphate in its metabolic fate. While the former feeds into glycogen and nucleotide sugar synthesis, the latter enters glycolysis or the pentose phosphate pathway .

- In Arabidopsis thaliana, glucose-1-phosphate levels fluctuate under abiotic stress, suggesting roles in plant stress responses .

Counterion Effects :

- Potassium salts (e.g., dipotassium glucose-1-phosphate) exhibit higher solubility in high-ionic-strength buffers compared to sodium salts, making them preferable in certain enzymatic studies .

Analytical Differentiation: High-resolution magic-angle-spinning NMR distinguishes glucose-1-phosphate (δ 5.4 ppm, α-anomer) from glucose-6-phosphate (δ 4.6 ppm, β-anomer) in biological matrices .

Notes on Discrepancies and Limitations

- CAS Number Variability: Discrepancies in CAS numbers (e.g., 150399-99-8 vs. 56401-20-8) arise from differences in hydration states or supplier-specific nomenclature .

- Stability Concerns : Aqueous solutions degrade rapidly; freeze-dried powders are recommended for long-term storage .

Biological Activity

Alpha-D-Glucose-1-phosphate (disodium hydrate), also known as glucose-1-phosphate, is a crucial metabolite in carbohydrate metabolism. It plays a significant role in various biochemical pathways, particularly in glycogen metabolism and energy production. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₃O₉P

- Molecular Weight : 260.14 g/mol

- CAS Number : 230954-92-4

- Solubility : Soluble in water (50 mg/mL) .

Biological Functions

1. Glycogen Metabolism

- Alpha-D-glucose-1-phosphate is primarily produced during glycogenolysis, where glycogen is broken down into glucose units. This process is catalyzed by the enzyme glycogen phosphorylase, which cleaves glycogen to release glucose-1-phosphate .

- The conversion of glucose-1-phosphate to glucose-6-phosphate by phosphoglucomutase allows for the entry of glucose into glycolytic pathways, facilitating energy production .

2. Role in Energy Production

- Glucose-1-phosphate serves as a substrate for the synthesis of ADP-glucose, which is essential for glycogenesis—the formation of glycogen from glucose . This pathway is critical for energy storage in muscle and liver tissues.

Alpha-D-glucose-1-phosphate acts as an allosteric regulator for several enzymes involved in carbohydrate metabolism:

| Enzyme | Function | Organism |

|---|---|---|

| Glycogen Phosphorylase | Catalyzes the breakdown of glycogen to glucose-1-phosphate | Humans |

| Phosphoglucomutase | Converts glucose-1-phosphate to glucose-6-phosphate | Various organisms |

| UDP-glucose Pyrophosphorylase | Produces UDP-glucose from glucose-1-phosphate | Barley |

These enzymes are pivotal for maintaining glucose homeostasis and energy balance within cells.

Case Study 1: Glycogen Phosphorylase Inhibition

A study investigated the inhibition of glycogen phosphorylase by various compounds, including alpha-D-glucose-1-phosphate. It was found that this compound can modulate the activity of the enzyme, impacting glycogen breakdown and consequently influencing blood sugar levels .

Case Study 2: Metabolic Pathway Analysis

Research on potato tuber enzymes showed that mutations affecting the binding site for glucose-1-phosphate significantly altered enzyme kinetics. The findings indicated that specific residues are critical for substrate affinity, underscoring the importance of glucose-1-phosphate in regulating metabolic pathways .

Case Study 3: Enzymatic Production Methods

A novel method was developed for the enzymatic production of β-D-glucose-1-phosphate from trehalose using phosphatases. This highlights the potential applications of glucose-1-phosphate in biotechnology and pharmaceuticals .

Q & A

Q. What is the role of α-D-glucose-1-phosphate (disodium hydrate) in glycogen metabolism, and how can its enzymatic activity be experimentally validated?

α-D-Glucose-1-phosphate (α-D-Glc-1-P) serves as a critical intermediate in glycogen metabolism. It is generated during glycogen breakdown via glycogen phosphorylase-catalyzed phosphorolysis and is subsequently converted to glucose-6-phosphate by phosphoglucomutase for entry into glycolysis . To validate its enzymatic activity, researchers can:

- Design in vitro assays using purified glycogen phosphorylase and excess inorganic phosphate (Pi) to monitor α-D-Glc-1-P production via HPLC or colorimetric phosphate detection .

- Use phosphoglucomutase activity assays to track the conversion of α-D-Glc-1-P to glucose-6-phosphate, coupled with NADH-linked enzymatic detection systems (e.g., glucose-6-phosphate dehydrogenase) .

Q. What are the optimal storage conditions for α-D-glucose-1-phosphate (disodium hydrate) to ensure stability in long-term studies?

The compound is hygroscopic and prone to hydrolysis. For stability:

Q. How can researchers confirm the identity and purity of α-D-glucose-1-phosphate (disodium hydrate) given discrepancies in CAS registry numbers?

Conflicting CAS numbers (e.g., 56401-20-8 vs. 150399-99-8) may arise from hydration state variations. To resolve:

- Perform analytical characterization using NMR (e.g., ¹H/³¹P) to verify the α-anomeric configuration and phosphate group integrity .

- Use mass spectrometry (MS) to confirm molecular weight (e.g., 376.2 g/mol for the tetrahydrate form) .

- Cross-reference supplier certificates of analysis (COA) for purity (≥95%) and hydration state .

Advanced Research Questions

Q. How can α-D-glucose-1-phosphate (disodium hydrate) be utilized to study UDP-glucose biosynthesis in bacterial systems?

In Salmonella typhi, α-D-Glc-1-P combines with CTP via α-D-glucose-1-phosphate cytidylyltransferase to form CDP-glucose, a precursor for CDP-D-tyvelose . Methodological steps include:

Q. What experimental strategies can resolve contradictions in reported enzymatic activities of α-D-glucose-1-phosphate (disodium hydrate) across different organisms?

Discrepancies may arise from species-specific enzyme isoforms or assay conditions. Approaches include:

- Comparative kinetic studies : Test α-D-Glc-1-P with phosphorylases/phosphoglucomutases from multiple sources (e.g., mammalian vs. bacterial) under standardized buffer conditions (pH 7.4, 25°C) .

- Structural analysis : Use X-ray crystallography or cryo-EM to compare enzyme-substrate binding affinities .

Q. How can α-D-glucose-1-phosphate (disodium hydrate) be applied in metabolic flux analysis for glycogen synthesis pathways?

Incorporate isotopically labeled α-D-Glc-1-P (e.g., ¹³C or ²H) into cell cultures or isolated hepatocytes.

- Track label incorporation into glycogen via NMR or LC-HRMS .

- Combine with enzyme inhibitors (e.g., glycogen synthase inhibitors) to dissect rate-limiting steps .

Q. What advanced analytical methods are suitable for quantifying α-D-glucose-1-phosphate (disodium hydrate) in complex biological matrices?

- High-resolution magic-angle spinning (HR-MAS) NMR : Enables direct detection in intact tissues without extraction .

- Ion chromatography with high-resolution MS : Resolves α-D-Glc-1-P from other phosphorylated sugars (e.g., glucose-6-phosphate) in cellular extracts .

- Enzymatic coupling assays : Use phosphoglucomutase and glucose-6-phosphate dehydrogenase to generate NADPH, measured at 340 nm .

Data Integrity and Methodological Challenges

Q. How can researchers address batch-to-batch variability in α-D-glucose-1-phosphate (disodium hydrate) purity?

Q. What are the implications of α-D-glucose-1-phosphate’s hygroscopicity for in vitro assays, and how can moisture interference be mitigated?

Hygroscopicity can alter molarity and promote hydrolysis. Solutions:

Q. How does α-D-glucose-1-phosphate (disodium hydrate) interact with divalent cations (e.g., Mg²⁺) in enzymatic assays, and how should this be controlled?

Mg²⁺ is a cofactor for many phosphorylases but can precipitate phosphate salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.